1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H8F3N.HCl.
Vorbereitungsmethoden
The synthesis of 1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride involves several steps. One common method includes the difluoromethylation of aromatic compounds. This process can be achieved through various techniques, such as electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of metal-based catalysts to transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes .
Analyse Chemischer Reaktionen
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form bonds with various atoms, including carbon, oxygen, nitrogen, and sulfur, through the formation of X–CF2H bonds. This interaction can lead to the modulation of biological processes and the inhibition or activation of specific enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): This compound is used as a potassium-competitive acid blocker and has applications in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers.
4-(Trifluoromethyl)benzylamine Hydrochloride: This compound has similar chemical properties and is used in various chemical reactions and industrial applications.
Eigenschaften
Molekularformel |
C8H9ClF3N |
---|---|
Molekulargewicht |
211.61 g/mol |
IUPAC-Name |
[4-(difluoromethyl)-3-fluorophenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-7-3-5(4-12)1-2-6(7)8(10)11;/h1-3,8H,4,12H2;1H |
InChI-Schlüssel |
BWWBALGFHDPUIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)F)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.